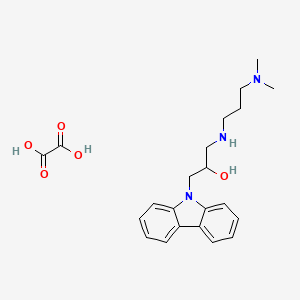

1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate, also known as Carbazolol, is a beta-adrenergic blocker drug that has been used in scientific research for various purposes.

Applications De Recherche Scientifique

Synthesis and Evaluation of Antitumor Derivatives

A study explored the synthesis and evaluation of 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N- [(dialkylamino)alkyl]carboxamides, which are antitumor olivacine derivatives derived from 1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate. These derivatives exhibited high cytotoxicity for cultured cells and showed good antitumor activity in vivo, making them promising candidates for further evaluation in cancer treatment Jasztold-Howorko et al., 1994.

Mechanism of Esterification and Kinetics

Another research focused on the mechanism of esterification of 1,3-dimethylamino alcohols by N-acetylimidazole, studying the influence of alkyl and geminal dialkyl substitution on the rate. This study provides insights into the chemical behavior of compounds like this compound and their derivatives, contributing to our understanding of their reactivity and potential applications in synthetic chemistry Madder et al., 1997.

Photochemistry and Photolysis Studies

The photochemistry of certain pesticides was studied, leading to the isolation and identification of compounds like dimethyl oxalate and others. This research demonstrates the photolytic pathways of carbazole derivatives, which could inform their stability and degradation under environmental conditions, providing a basis for understanding the environmental fate of such chemicals Abdou et al., 1985.

Electrochemical and Spectral Characterization

Research into the electrochemical and spectral characterizations of 9-phenylcarbazoles, including those related to this compound, revealed insights into their redox behavior and spectral properties. These findings have implications for the development of electroactive materials for electronic and optoelectronic applications Chiu et al., 2012.

Antifungal Agent Development

The design, synthesis, and biological study of 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, including derivatives of this compound, as antifungal agents were described. These studies contribute to the development of new therapeutic agents against fungal infections, showcasing the potential medical applications of carbazole derivatives Rad et al., 2016.

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-[3-(dimethylamino)propylamino]propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O.C2H2O4/c1-22(2)13-7-12-21-14-16(24)15-23-19-10-5-3-8-17(19)18-9-4-6-11-20(18)23;3-1(4)2(5)6/h3-6,8-11,16,21,24H,7,12-15H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIICFALHSMLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2856059.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2856066.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2856074.png)